molecular formula C13H16FNO4S B1387957 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid CAS No. 914637-67-5

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid

Cat. No. B1387957
M. Wt: 301.34 g/mol
InChI Key: LQDSRWORXHXPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid (FMSPPC) is an organic compound with a wide range of applications in the field of scientific research. It has been used for a variety of purposes, including as a reagent for the synthesis of a variety of compounds, as a ligand for the binding of metal ions, and as a substrate for enzymatic reactions. In addition, FMSPPC has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of a variety of compounds, such as 2-fluoro-4-methylsulfonylphenol and 4-fluoro-2-methylsulfonylphenol. In addition, 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid has been used as a ligand for the binding of metal ions, such as copper, cobalt, and iron. It has also been used as a substrate for enzymatic reactions, such as the oxidation of alcohols and the reduction of aldehydes and ketones.

Mechanism Of Action

The mechanism of action of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid is not completely understood. However, it is believed that the compound acts as a proton-transferring agent, allowing for the transfer of protons between molecules. This proton-transferring ability is thought to be responsible for its ability to act as a reagent for the synthesis of a variety of compounds, as well as its ability to act as a ligand for the binding of metal ions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid are not fully understood. However, it has been shown to have a variety of effects on enzymes, including the inhibition of the enzyme acetylcholinesterase. In addition, 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid has been shown to have an effect on the expression of certain genes, including the gene for the enzyme glyceraldehyde-3-phosphate dehydrogenase.

Advantages And Limitations For Lab Experiments

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. In addition, it is water-soluble and can be used in aqueous solutions. However, there are some limitations to the use of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid in laboratory experiments. For example, it can be toxic if ingested, and it can react with certain compounds, such as acids and bases.

Future Directions

Given the wide range of applications of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid, there are a number of potential future directions for research. These include further research into the biochemical and physiological effects of the compound, as well as its potential use in drug development. In addition, further research into the mechanism of action of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid could lead to the development of new methods for the synthesis of a variety of compounds. Finally, further research into the advantages and limitations of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid for laboratory experiments could lead to the development of more efficient and cost-effective methods for its use in research.

properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-20(18,19)10-4-5-12(11(14)7-10)15-6-2-3-9(8-15)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDSRWORXHXPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167561
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid

CAS RN

914637-67-5
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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